molecular formula C16H15N3O2S B2913809 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile CAS No. 72100-51-7

4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile

Cat. No.: B2913809
CAS No.: 72100-51-7
M. Wt: 313.38
InChI Key: GKMONTGZZRQGJM-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile is a complex organic compound with the molecular formula C16H15N3O2S and a molecular weight of 313.37 g/mol . This compound is known for its unique structure, which includes an amino group, a benzoyl group, a morpholino group, and a thiophene ring. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile can be compared with other similar compounds, such as:

    4-Amino-5-benzoyl-2-morpholino-3-thiopheneacetonitrile: This compound has a similar structure but with an acetonitrile group instead of a carbonitrile group.

    4-Amino-5-benzoyl-2-morpholino-3-thiophenemethanol: This compound has a methanol group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .

Properties

IUPAC Name

4-amino-5-benzoyl-2-morpholin-4-ylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-12-13(18)15(14(20)11-4-2-1-3-5-11)22-16(12)19-6-8-21-9-7-19/h1-5H,6-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMONTGZZRQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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